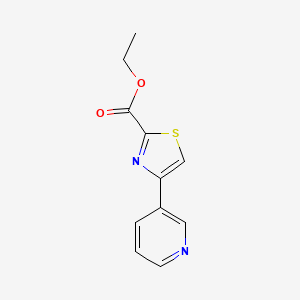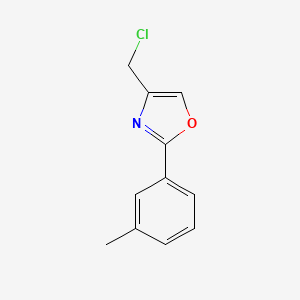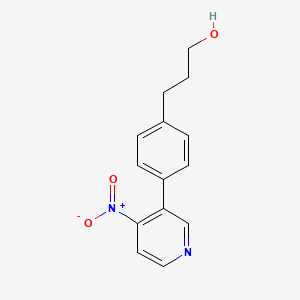
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypyridine to obtain 4-hydroxy-3-nitropyridine, which is then reacted with 4-bromophenylpropanol under specific conditions to yield the desired compound . The reaction typically requires the use of a strong acid catalyst and controlled temperature conditions to ensure the selective formation of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Nitropyridin-3-yl)phenyl)propanal or 3-(4-(4-Nitropyridin-3-yl)phenyl)propanone.
Reduction: Formation of 3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-(4-Chloropyridin-3-yl)phenyl)propan-1-ol: Contains a chloro group instead of a nitro group.
3-(4-(4-Methoxypyridin-3-yl)phenyl)propan-1-ol: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials with specific properties .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[4-(4-nitropyridin-3-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H14N2O3/c17-9-1-2-11-3-5-12(6-4-11)13-10-15-8-7-14(13)16(18)19/h3-8,10,17H,1-2,9H2 |
InChI Key |
SJXWWBSVYTZCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C2=C(C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


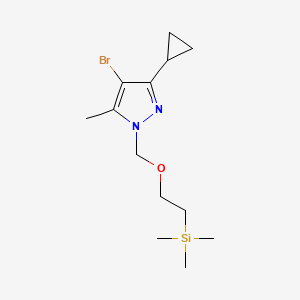

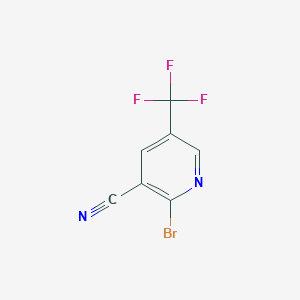



![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)

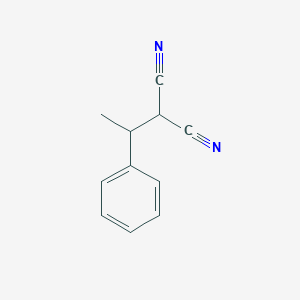
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)

